molecular formula C20H29NO4 B5591096 5-(1,3-benzodioxol-5-ylmethyl)-1-(3-isopropoxypropyl)-5-methylpiperidin-2-one

5-(1,3-benzodioxol-5-ylmethyl)-1-(3-isopropoxypropyl)-5-methylpiperidin-2-one

Cat. No.: B5591096
M. Wt: 347.4 g/mol
InChI Key: SQDXEKNWMVZITR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-benzodioxol-5-ylmethyl)-1-(3-isopropoxypropyl)-5-methylpiperidin-2-one is a useful research compound. Its molecular formula is C20H29NO4 and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.20965841 g/mol and the complexity rating of the compound is 455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Effects of Enantiomers on Neurotransmitter Release

  • Research on compounds related to 3,4-methylenedioxyamphetamine (MDA) and its derivatives has shown that these substances can significantly affect the release of neurotransmitters such as serotonin and dopamine from rat brain slices. This indicates the potential of similar compounds for studying neurotransmitter systems and possibly designing new therapeutic agents (Johnson, Hoffman, & Nichols, 1986).

Advances in Green Chemistry

  • A study on the environmentally benign synthesis of organic compounds highlighted a TEMPO-catalyzed alcohol oxidation system. This system utilizes a recyclable hypervalent iodine(III) reagent, demonstrating the potential for developing sustainable chemical processes involving similar compounds (Li & Zhang, 2009).

Synthesis and Evaluation of Serotonin Receptor Activities

  • Compounds synthesized for dual 5-HT1A/SSRI activities based on structural strategies involving the serotonin system indicate a method for designing drugs with potential antidepressant effects. This research could guide the synthesis of related compounds with specific receptor targets (Li, Zhang, Zhou, & Liu, 2008).

Anticancer and Antibacterial Properties

  • The study of 2-phenyl 1,3-benzodioxole derivatives for their anticancer, antibacterial, and DNA-binding potentials suggests the relevance of structurally related compounds in medicinal chemistry for developing new therapeutic agents with reduced side effects and enhanced activity (Gupta et al., 2016).

Photo-Oxidation Products of Alkyl-Benzenes

  • Research on the photo-oxidation products from the reaction of alkyl-benzenes with hydroxyl radicals provides insights into atmospheric chemistry and environmental science, which could inform studies on related compounds and their environmental impacts (Hamilton et al., 2003).

Properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethyl)-5-methyl-1-(3-propan-2-yloxypropyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO4/c1-15(2)23-10-4-9-21-13-20(3,8-7-19(21)22)12-16-5-6-17-18(11-16)25-14-24-17/h5-6,11,15H,4,7-10,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDXEKNWMVZITR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCN1CC(CCC1=O)(C)CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.